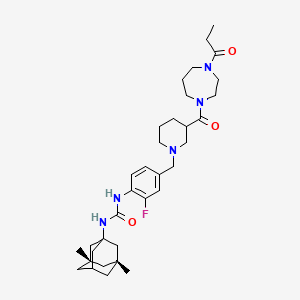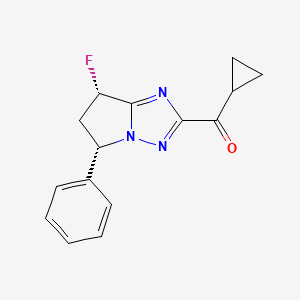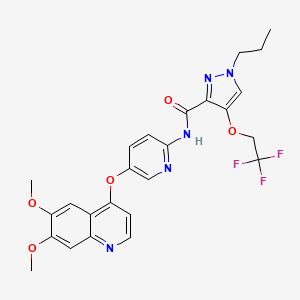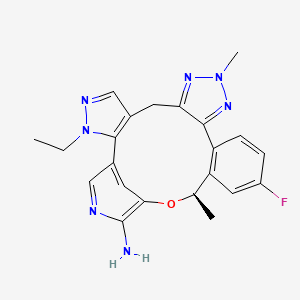
1-((1r,3R,5S,7r)-3,5-Dimethyladamantan-1-yl)-3-(2-fluoro-4-((3-(4-propionyl-1,4-diazepane-1-carbonyl)piperidin-1-yl)methyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound G1, identified by the PubMed ID 36689364, is a synthetic organic compound known for its potent inhibition of the enzyme epoxide hydrolase 2 (also known as soluble epoxide hydrolase). This enzyme plays a crucial role in the metabolism of epoxides to diols, which are less active biologically. Compound G1 has been developed for its anti-inflammatory properties and is being explored as a potential therapeutic agent for inflammation-driven diseases such as arthritis, acute pancreatitis, and sepsis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of compound G1 involves multiple steps, starting from the lead compound. The introduction of a hydrophilic group, homopiperazine, and a hydrophobic fragment, propionyl, onto the structure of the lead compound is crucial. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of compound G1 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, or chromatography would be essential to obtain the final product in a form suitable for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Compound G1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxide derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Compound G1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of epoxide hydrolase 2 and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of epoxide hydrolase 2 in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for diseases like arthritis, acute pancreatitis, and sepsis.
Industry: Beyond pharmaceuticals, compound G1 could be used in the development of anti-inflammatory agents for various industrial applications
Mecanismo De Acción
Compound G1 exerts its effects by inhibiting the enzyme epoxide hydrolase 2. This enzyme is responsible for converting epoxides to diols, which are less biologically active. By inhibiting this enzyme, compound G1 increases the levels of epoxides, which have anti-inflammatory properties. The molecular targets and pathways involved include the modulation of inflammatory signaling pathways, leading to reduced inflammation and tissue damage .
Propiedades
Fórmula molecular |
C34H50FN5O3 |
|---|---|
Peso molecular |
595.8 g/mol |
Nombre IUPAC |
1-[(3S,5R)-3,5-dimethyl-1-adamantyl]-3-[2-fluoro-4-[[3-(4-propanoyl-1,4-diazepane-1-carbonyl)piperidin-1-yl]methyl]phenyl]urea |
InChI |
InChI=1S/C34H50FN5O3/c1-4-29(41)39-11-6-12-40(14-13-39)30(42)26-7-5-10-38(20-26)19-24-8-9-28(27(35)15-24)36-31(43)37-34-18-25-16-32(2,22-34)21-33(3,17-25)23-34/h8-9,15,25-26H,4-7,10-14,16-23H2,1-3H3,(H2,36,37,43)/t25?,26?,32-,33+,34? |
Clave InChI |
DMRRTPHESRMGJC-XZSPZLOLSA-N |
SMILES isomérico |
CCC(=O)N1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)NC(=O)NC45CC6C[C@@](C4)(C[C@](C6)(C5)C)C)F |
SMILES canónico |
CCC(=O)N1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)NC(=O)NC45CC6CC(C4)(CC(C6)(C5)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)

![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)


![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)

![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)




